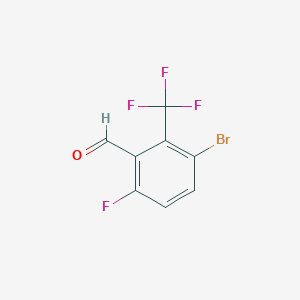

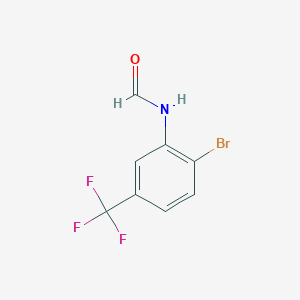

3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

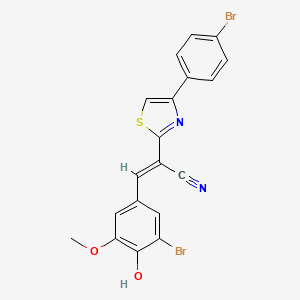

“3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde” is a chemical compound with the CAS Number: 2090471-20-6 . It has a molecular weight of 271.01 and its IUPAC name is 3-bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde” is 1S/C8H3BrF4O/c9-5-1-2-6(10)4(3-14)7(5)8(11,12)13/h1-3H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde” is a solid . Unfortunately, other specific physical and chemical properties such as density, melting point, and boiling point are not available in the search results.Scientific Research Applications

Complexation with Lewis Acids

Research by Reetz et al. (1986) on the structure and electronic nature of benzaldehyde/boron trifluoride adducts offers insights into the complexation behavior of substituted benzaldehydes with Lewis acids. This study, conducted through X-ray crystallography and MNDO calculations, demonstrates how Lewis acids like BF3 can activate carbonyl compounds, including benzaldehydes, facilitating a variety of C-C bond-forming reactions. Such complexation is crucial for understanding and utilizing 3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde in reactions mediated by Lewis acids, impacting fields ranging from catalysis to the synthesis of complex organic molecules (Reetz, Huellmann, Massa, Berger, Rademacher, & Heymanns, 1986).

Trifluoromethylation Reactions

The study by Chernega et al. (1995) on the molecular structures and reactivity of trifluoromethyltris(dialkylamino)phosphonium bromides provides a foundation for the trifluoromethylation of benzaldehyde. This research highlights the potential of using 3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde in the trifluoromethylation of aromatic compounds, a key transformation in the synthesis of fluorinated organic molecules, which are of significant interest in pharmaceuticals and agrochemicals due to their altered physical and chemical properties (Chernega, Kolomeitsev, Yagupolskij, Gentzsch, & Röschenthaler, 1995).

Synthesis of Fluorinated Aromatic Aldehydes

The synthesis of [18F]fluoroaromatic aldehydes, as detailed by Lemaire et al. (1992), underscores the importance of substituted benzaldehydes in the preparation of radiolabeled fluorinated compounds for use in radiopharmaceutical chemistry. The ability to introduce fluorine-18 into aromatic aldehydes opens the door to the development of new radiopharmaceuticals, demonstrating the broader applicability of 3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde in medical imaging and diagnosis (Lemaire, Damhaut, Plenevaux, Cantineau, Christiaens, & Guillaume, 1992).

properties

IUPAC Name |

3-bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O/c9-5-1-2-6(10)4(3-14)7(5)8(11,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEIEYQLFRLYQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-fluoro-2-(trifluoromethyl)benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamate](/img/structure/B2995859.png)

![3-[4-(Cyclopropylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2995864.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B2995865.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2995867.png)

![4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2995870.png)

![2-morpholino-N-(m-tolyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2995873.png)